4-Aminopyridazin-3(2H)-one
Overview
Description
4-Aminopyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of aminopyridazines. While the provided papers do not directly discuss 4-Aminopyridazin-3(2H)-one, they do provide insights into similar heterocyclic compounds, their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of 4-aminophthalazin-1(2H)-ones (APOs) using a palladium-catalyzed cross-coupling method . Similarly, the synthesis of 3-aminopyridin-2(1H)-ones was achieved through the interaction of 1,3-diketones with chloroacetamide, followed by heating with pyridine . A one-pot synthesis approach was also described for the construction of 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones, starting from 2-aminopyridine or 2-aminopicolines . These methods highlight the versatility and efficiency of modern synthetic routes for heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by extensive intermolecular hydrogen bonding and, in some cases, pi-pi stacking interactions, which contribute to their stability and potential biological activity . For example, the crystal structure of 3-amino-1,2,4-triazin-5(2H)-one revealed a slightly distorted 1,2,4-triazine ring structure due to the asymmetry of the electronegativity of nitrogen .
Chemical Reactions Analysis
The reactivity of these heterocyclic compounds allows for further functionalization and the formation of derivatives. For instance, 3-aminopyridin-2(1H)-ones were used as precursors for the synthesis of 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-ones through a reaction with chloroacetyl chloride . Additionally, 8-R-7-amino-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones derivatives were obtained by reacting with various reagents such as ketones and anhydrides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The tautomeric forms of 3-amino-1,2,4-triazin-5(2H)-one, for example, have been studied using various spectroscopic methods, revealing the predominance of the amino-oxo form . The coordination compounds of zinc(II) with 3- and 4-aminopyridine demonstrated different structural properties based on the coordination geometry of the zinc atoms .
Scientific Research Applications
Electrophilic Cyanating Agents
4-Aminopyridazin-3(2H)-one derivatives are explored as effective and selective electrophilic cyanating agents. These compounds chemoselectively N-, S-, or C-cyanate various amino, thiol, and carbon nucleophiles in excellent yield, offering potential applications in chemical synthesis and drug development (Kim et al., 2005).
Antiproliferative Activities
A series of aminopyridazin-3(2H)-one derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Some compounds demonstrated significant activities, suggesting their potential as therapeutic agents in cancer treatment (Ge et al., 2017).
Synthesis of 4-Aminophthalazin-1(2H)-ones
Research on 4-Aminophthalazin-1(2H)-ones, related to 4-Aminopyridazin-3(2H)-one, indicates their diverse biological activities. The development of methods for their synthesis allows for more diverse applications, especially in medicinal chemistry (Vlaar et al., 2013).
Synthesis of Amino Sugars and Mimetics
Aminopyridazin-3(2H)-one derivatives are instrumental in synthesizing amino sugars and related carbohydrate mimetics, which have potential applications in anti-inflammatory agents and pharmaceutical development (Pfrengle & Reissig, 2010).
D-Amino Acid Oxidase Inhibitors
4-Hydroxypyridazin-3(2H)-one derivatives, closely related to 4-Aminopyridazin-3(2H)-one, have been identified as novel inhibitors of D-amino acid oxidase (DAAO). This discovery is significant for developing drugs targeting psychiatric and neurodegenerative disorders (Hondo et al., 2013).
Synthesis of Functionalized Pyridazines
Aminopyridazin-3(2H)-one derivatives are used as building blocks for synthesizing functionalized pyridazines, indicating their versatility in pharmaceutical and agrochemical industries (Svete, 2005).
Crystal Structure Analysis
Studies on the crystal structure of compounds like 3-amino-1,2,4-triazin-5(2H)-one, similar to 4-Aminopyridazin-3(2H)-one, provide insights into their molecular properties, contributing to drug design and material science (Hwang et al., 2002).
Safety And Hazards
Future Directions
The future directions for the study of 4-Aminopyridazin-3(2H)-one involve uncovering new structures through the optimization of the previously reported 4-amino and 4-ureido pyridazinone-based series of FABP4 inhibitors . This is part of a larger research effort to create more potent FABP4 inhibitors .
properties
IUPAC Name |
5-amino-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROMXVIODDASTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458229 | |
Record name | 4-Aminopyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyridazin-3(2H)-one | |
CAS RN |
55271-46-0 | |
Record name | 4-Amino-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55271-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminopyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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